molecular formula C19H15N5O2 B2511673 6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034634-04-1

6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No. B2511673
CAS RN: 2034634-04-1
M. Wt: 345.362
InChI Key: GABLYXSTNNQTFN-UHFFFAOYSA-N
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Description

“6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide” is a chemical compound with the linear formula C22H19N3O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that derivatives of imidazo[1,2-a]pyridine can act as potent inhibitors of PI3K, a key enzyme in cancer progression . This makes it a promising candidate for developing new anticancer therapies.

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives, including this compound, have been explored for their antibacterial properties. They have demonstrated effectiveness against a range of bacterial strains, making them valuable in the development of new antibiotics . This is particularly important in the context of rising antibiotic resistance.

Antifungal Research

Similar to their antibacterial properties, these compounds have also been investigated for their antifungal activities. They have shown efficacy against various fungal pathogens, which could lead to new treatments for fungal infections .

Antiviral Applications

Research has also explored the antiviral potential of imidazo[1,2-a]pyridine derivatives. These compounds have been found to inhibit the replication of certain viruses, suggesting their use in developing antiviral drugs . This could be particularly useful in managing viral outbreaks and infections.

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been studied, showing promise in reducing inflammation. This makes it a potential candidate for treating inflammatory diseases and conditions . Its mechanism of action involves modulating inflammatory pathways, which could provide relief in chronic inflammatory conditions.

Neuroprotective Applications

There is growing interest in the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. These compounds have been investigated for their potential to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s . Their ability to cross the blood-brain barrier and exert protective effects on brain cells is particularly noteworthy.

Cardiovascular Research

This compound has also been explored for its cardiovascular benefits. Studies suggest that it may help in managing cardiovascular diseases by modulating relevant biological pathways . This includes potential applications in treating conditions like hypertension and atherosclerosis.

Drug Development and Synthesis

Beyond specific therapeutic applications, this compound is valuable in the broader field of drug development. Its unique chemical structure serves as a scaffold for synthesizing new derivatives with enhanced biological activities . This makes it a versatile tool in medicinal chemistry for developing a wide range of therapeutic agents.

Future Directions

Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task .

properties

IUPAC Name

6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-26-16-11-14(20-12-21-16)19(25)23-18-17(13-7-3-2-4-8-13)22-15-9-5-6-10-24(15)18/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABLYXSTNNQTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide

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